(R)-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol
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Overview
Description
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol is a chiral compound with a complex structure that includes an indene core substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol typically involves several steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its chiral nature makes it a candidate for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid, which have diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, known for their use in drug discovery due to their versatile biological activities.
Uniqueness
®-3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1H-inden-6-ol is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
154569-14-9 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3R)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3/t12-/m1/s1 |
InChI Key |
PVAZIMYSHWSCCV-GFCCVEGCSA-N |
Isomeric SMILES |
CCC1=C([C@@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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